molecular formula C20H10N4S B12589947 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- CAS No. 344452-80-8

2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-

Cat. No.: B12589947
CAS No.: 344452-80-8
M. Wt: 338.4 g/mol
InChI Key: RKPFHFPCLYKXEA-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-: is a compound that belongs to the class of benzothiadiazoles. This compound is characterized by its unique structure, which includes a benzothiadiazole core with two pyridinylethynyl groups attached at the 4 and 7 positions. This structure imparts specific electronic and photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.

    Attachment of Pyridinylethynyl Groups: The pyridinylethynyl groups are introduced through a Sonogashira coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridinylethynyl groups.

    Reduction: Reduction reactions can target the benzothiadiazole core, converting it back to the corresponding diamine.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridinylethynyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and palladium-catalyzed cross-coupling reactions are common.

Major Products:

    Oxidation: Oxidized derivatives of the pyridinylethynyl groups.

    Reduction: Diamine derivatives of the benzothiadiazole core.

    Substitution: Various substituted benzothiadiazole derivatives.

Mechanism of Action

The mechanism by which 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- exerts its effects is primarily related to its electronic structure. The benzothiadiazole core acts as an electron acceptor, while the pyridinylethynyl groups enhance its electron-withdrawing capabilities. This results in efficient charge transfer and fluorescence properties, making it useful in electronic and photophysical applications .

Properties

CAS No.

344452-80-8

Molecular Formula

C20H10N4S

Molecular Weight

338.4 g/mol

IUPAC Name

4,7-bis(2-pyridin-4-ylethynyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C20H10N4S/c1(15-7-11-21-12-8-15)3-17-5-6-18(20-19(17)23-25-24-20)4-2-16-9-13-22-14-10-16/h5-14H

InChI Key

RKPFHFPCLYKXEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=NC=C4

Origin of Product

United States

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